molecular formula C19H20N2O4 B2424948 N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide CAS No. 921837-06-1

N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2424948
CAS RN: 921837-06-1
M. Wt: 340.379
InChI Key: BSXYMNOHHLBFMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indolinone core, which is a bicyclic system consisting of a benzene ring fused to a 2-pyrrolin-2-one. The indolinone core is substituted at position 1 by an ethyl group and at position 5 by a 2,3-dimethoxybenzamide group.


Chemical Reactions Analysis

In general, indolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and condensation reactions. The specific reactions that “N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide” can undergo would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide” would depend on its specific structure . Some general properties of indolinones include a high degree of aromaticity, moderate to high polarity, and the ability to form hydrogen bonds .

Scientific Research Applications

  • Sigma-2 Receptor Probes :

    • Xu et al. (2005) conducted a study on analogues of this compound, specifically focusing on their binding to sigma-2 receptors. The research highlighted that one of the analogues, [3H]RHM-1, demonstrated a high affinity for sigma-2 receptors, suggesting its potential utility in studying these receptors in vitro (Xu et al., 2005).
  • Cellular Proliferation in Tumors :

    • Dehdashti et al. (2013) explored the use of a compound similar to N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide, specifically 18F-ISO-1, in PET imaging to evaluate tumor proliferation in patients with malignant neoplasms. This study demonstrated a correlation between 18F-ISO-1 uptake and tumor proliferation, indicating the compound's potential in cancer diagnosis and treatment assessment (Dehdashti et al., 2013).
  • Synthesis and Biological Studies of Metal Complexes :

    • Alkam et al. (2015) synthesized complexes using a compound structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide. They evaluated these complexes for their biological activity against various types of bacteria, finding that some exhibited good antibacterial activities (Alkam et al., 2015).
  • Synthesis of Derivatives with Antimicrobial Activities :

    • Patel & Dhameliya (2010) investigated compounds derived from N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide for their antibacterial and antifungal activities. Their research indicated that some synthesized derivatives exhibited promising antimicrobial properties (Patel & Dhameliya, 2010).
  • Potential Neuroleptic Agents :

    • de Paulis et al. (1986) synthesized derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide and tested their antidopamine activity, finding several compounds with significant potency. These findings suggest potential applications in the development of neuroleptic agents (de Paulis et al., 1986).
  • Identification of Human Metabolites of a Novel If Channel Inhibitor :

    • Umehara et al. (2009) identified metabolites of a related compound in human urine, plasma, and feces, exploring its potential as a treatment for stable angina and atrial fibrillation. This study provided insights into the drug's metabolism and its transporter-mediated renal and hepatic excretion (Umehara et al., 2009).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound . As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-21-15-9-8-13(10-12(15)11-17(21)22)20-19(23)14-6-5-7-16(24-2)18(14)25-3/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXYMNOHHLBFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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